An In-Depth Technical Guide to the Physicochemical Properties of 5-Ethyl-2-hydroxybenzoic Acid
An In-Depth Technical Guide to the Physicochemical Properties of 5-Ethyl-2-hydroxybenzoic Acid
Abstract: This technical guide provides a comprehensive analysis of the physicochemical properties of 5-Ethyl-2-hydroxybenzoic acid (CAS No. 51-27-4), a derivative of salicylic acid. In the fields of medicinal chemistry and materials science, a thorough understanding of a compound's fundamental characteristics is paramount for predicting its behavior, designing applications, and ensuring quality control. This document synthesizes critical data regarding the chemical identity, structural features, and key physicochemical parameters of 5-Ethyl-2-hydroxybenzoic acid. Furthermore, it outlines detailed, field-proven experimental protocols for the determination of its core properties, offering researchers and drug development professionals a self-validating framework for its characterization. The narrative emphasizes the causal relationships between molecular structure and observable properties, providing insights grounded in established chemical principles.
Chemical Identity and Structure
5-Ethyl-2-hydroxybenzoic acid is an aromatic carboxylic acid. Structurally, it is a derivative of benzoic acid with a hydroxyl group at position 2 and an ethyl group at position 5. This substitution pattern is critical as it influences the molecule's acidity, lipophilicity, and potential for intermolecular interactions.
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IUPAC Name: 5-ethyl-2-hydroxybenzoic acid[1]
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Synonyms: 2-Hydroxy-5-ethylbenzoic acid, 5-Ethylsalicylic acid[1]
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Canonical SMILES: CCC1=CC(=C(C=C1)O)C(=O)O[1]
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InChIKey: WYIAFSIUYJGIPU-UHFFFAOYSA-N[1]
Core Physicochemical Properties: A Summary
The following table summarizes the key physicochemical data for 5-Ethyl-2-hydroxybenzoic acid. It is important to note that while some properties are computationally predicted, they provide a robust baseline for experimental design and validation.
| Property | Value | Source |
| Molecular Weight | 166.17 g/mol | PubChem[1][4] |
| Physical State | Solid (Predicted) | Inferred from related structures |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| pKa (Acidity) | Data not available; predicted to be similar to salicylic acid (2.97) | See discussion below[6] |
| LogP (Lipophilicity) | 3.2 (Computed by XLogP3) | PubChem[1] |
| Polar Surface Area | 57.5 Ų (Computed) | PubChem[1] |
Detailed Analysis of Physicochemical Characteristics
Molecular Weight and Formula
The molecular formula C₉H₁₀O₃ corresponds to a molecular weight of 166.17 g/mol .[1][4] This value is fundamental for all stoichiometric calculations, including solution preparation and reaction yield analysis.
Lipophilicity (LogP)
The partition coefficient (LogP) is a critical measure of a compound's lipophilicity, which heavily influences its pharmacokinetic properties, such as absorption and distribution. The computed XLogP3 value for 5-Ethyl-2-hydroxybenzoic acid is 3.2.[1] This value suggests that the compound is significantly more soluble in lipids than in water, a direct consequence of the nonpolar ethyl group and the benzene ring outweighing the polarity of the hydroxyl and carboxyl moieties. This level of lipophilicity is often targeted in drug design to facilitate passage across biological membranes.
Acidity (pKa)
The presence of an ethyl group at the 5-position is expected to have a minor electronic effect. As an alkyl group, it is weakly electron-donating, which would typically slightly decrease acidity (increase pKa). Therefore, the pKa of 5-Ethyl-2-hydroxybenzoic acid is predicted to be very close to, but perhaps slightly higher than, that of salicylic acid. Determining this value experimentally is crucial, as it governs solubility in aqueous buffers and receptor-binding interactions.
Caption: Relationship between pKa, pH, and key drug properties.
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is indispensable for confirming the identity and purity of 5-Ethyl-2-hydroxybenzoic acid. Below are the expected spectral characteristics based on its functional groups.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum should provide unambiguous confirmation of the structure. Key expected signals include:
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A triplet and a quartet in the aliphatic region (approx. 1.2 and 2.6 ppm, respectively) corresponding to the methyl and methylene protons of the ethyl group.
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Three distinct signals in the aromatic region (approx. 6.8-7.8 ppm) for the protons on the benzene ring, with splitting patterns consistent with 1,2,4-trisubstitution.
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Two exchangeable singlets (which disappear upon D₂O shake), likely at high chemical shifts (>10 ppm), corresponding to the acidic protons of the carboxylic acid and the phenolic hydroxyl group.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show nine distinct carbon signals:
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Two signals in the aliphatic region for the ethyl group carbons.
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Six signals in the aromatic/vinylic region, including four for protonated carbons and two for quaternary carbons (one attached to the carboxyl group and one to the hydroxyl group).
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One signal at a high chemical shift (>170 ppm) for the carbonyl carbon of the carboxylic acid.
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IR (Infrared) Spectroscopy: The IR spectrum is used to identify key functional groups.
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A very broad O-H stretch from ~2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.
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A sharp C=O (carbonyl) stretch will appear around 1680-1700 cm⁻¹.
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A distinct O-H stretch for the phenolic hydroxyl group will be present around 3200-3400 cm⁻¹.
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C-H stretches for the aromatic ring and ethyl group will be observed around 2850-3100 cm⁻¹.
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Mass Spectrometry (MS): Electron ionization MS would show a prominent molecular ion (M⁺) peak at m/z = 166. Key fragmentation patterns would likely include the loss of water (m/z = 148) and the loss of a carboxyl group (m/z = 121).
Experimental Protocols for Core Property Determination
The following protocols describe standardized methods for determining the key physicochemical properties of 5-Ethyl-2-hydroxybenzoic acid.
Protocol for Melting Point Determination
Causality: The melting point is a sensitive indicator of purity. A pure crystalline solid will melt over a narrow range (typically <1°C). Impurities depress and broaden the melting range. This protocol uses the capillary method, a standard for accurate determination.
Methodology:
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Sample Preparation: Ensure the 5-Ethyl-2-hydroxybenzoic acid sample is completely dry and finely powdered.
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Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the sample to a height of 2-3 mm.
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Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.
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Measurement:
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Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point.
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Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.
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Record the temperature at which the first drop of liquid appears (T₁).
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Record the temperature at which the entire sample has melted into a clear liquid (T₂).
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Reporting: The melting point is reported as the range T₁ - T₂.
Protocol for pKa Determination via Potentiometric Titration
Causality: This protocol directly measures the change in pH of a solution of the weak acid (5-Ethyl-2-hydroxybenzoic acid) as a strong base (NaOH) is added.[7] The pKa is the pH at which the acid is exactly half-neutralized, meaning the concentrations of the acidic form [HA] and its conjugate base [A⁻] are equal. This point corresponds to the midpoint of the steepest section of the titration curve.[7]
Sources
- 1. 5-Ethyl-2-hydroxybenzoic acid | C9H10O3 | CID 438930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Ethyl-2-hydroxybenzoic acid | 51-27-4 | AAA05127 [biosynth.com]
- 3. 5-ethyl-2-hydroxybenzoic acid | 51-27-4 [chemicalbook.com]
- 4. usbio.net [usbio.net]
- 5. usbio.net [usbio.net]
- 6. global.oup.com [global.oup.com]
- 7. edu.rsc.org [edu.rsc.org]
